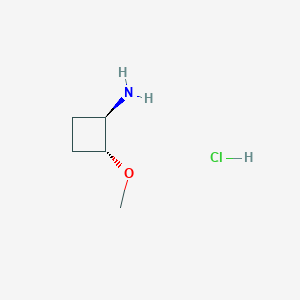![molecular formula C14H10F3NO4S B2379085 5-Sulfamoyl-2-[3-(trifluoromethyl)phenyl]benzoic acid CAS No. 926222-83-5](/img/structure/B2379085.png)
5-Sulfamoyl-2-[3-(trifluoromethyl)phenyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Sulfamoyl-2-[3-(trifluoromethyl)phenyl]benzoic acid is a specialty compound used primarily in proteomics research. It has the molecular formula C₁₄H₁₀F₃NO₄S and a molecular weight of 345.29 g/mol . This compound is known for its unique chemical structure, which includes a trifluoromethyl group, making it valuable in various scientific applications.
Preparation Methods
The synthesis of 5-Sulfamoyl-2-[3-(trifluoromethyl)phenyl]benzoic acid typically involves multiple steps. One common method starts with the reaction of 1,3-dibromo-5,5-dimethylhydantoin with 1,3-bis(trifluoromethyl)benzene to produce 3,5-bis(trifluoromethyl)bromobenzene. This intermediate is then used to synthesize this compound . The reaction conditions often require specific temperatures and catalysts to ensure high yield and purity.
Chemical Reactions Analysis
5-Sulfamoyl-2-[3-(trifluoromethyl)phenyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Scientific Research Applications
This compound is extensively used in scientific research, particularly in:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Used in proteomics research to study protein interactions and functions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Sulfamoyl-2-[3-(trifluoromethyl)phenyl]benzoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain proteins and enzymes, making it effective in inhibiting or modifying their activity . The exact pathways and targets can vary depending on the specific application and conditions.
Comparison with Similar Compounds
5-Sulfamoyl-2-[3-(trifluoromethyl)phenyl]benzoic acid is unique due to its trifluoromethyl group, which imparts distinct chemical and physical properties. Similar compounds include:
3,5-Bis(trifluoromethyl)benzoic acid: Used in similar applications but lacks the sulfonamide group.
Phenylsulfamoyl benzoic acid: Another compound with a sulfonamide group but different substituents.
These comparisons highlight the unique combination of functional groups in this compound, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
5-sulfamoyl-2-[3-(trifluoromethyl)phenyl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO4S/c15-14(16,17)9-3-1-2-8(6-9)11-5-4-10(23(18,21)22)7-12(11)13(19)20/h1-7H,(H,19,20)(H2,18,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAYDPBBVBXFQFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=C(C=C(C=C2)S(=O)(=O)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
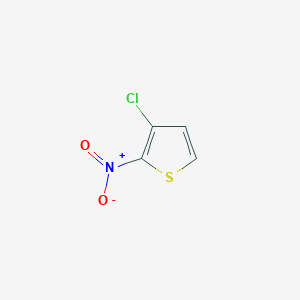

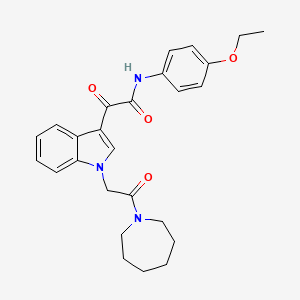
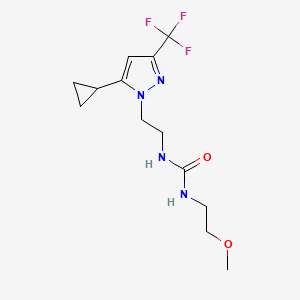
![2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-3-methylquinoxaline](/img/structure/B2379008.png)
![N-([2,3'-bifuran]-5-ylmethyl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2379009.png)
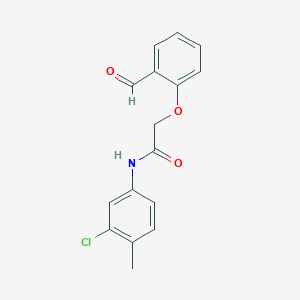
![2-(benzylsulfanyl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2379012.png)
![3-({[5-(3-Chlorophenyl)furan-2-yl]methyl}amino)-1$l^{6}-thiolane-1,1-dione hydrochloride](/img/structure/B2379013.png)
![N-(4-methylphenyl)-4-{2-oxo-1,7-diazaspiro[3.5]nonane-7-carbonyl}benzene-1-sulfonamide](/img/structure/B2379015.png)

![N-[2-(Trifluoromethyl)-1,3-benzoxazol-6-yl]prop-2-enamide](/img/structure/B2379021.png)
![Ethyl 5-(furan-2-carbonylamino)-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2379023.png)
